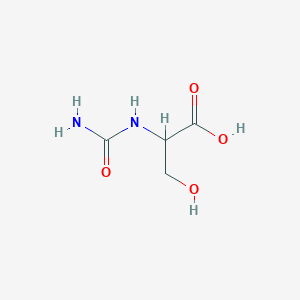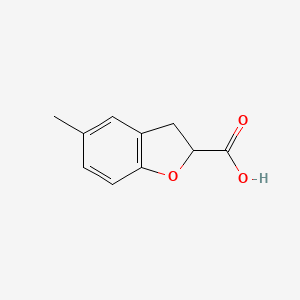
tert-Butyl but-3-en-1-yl(methyl)carbamate
Übersicht
Beschreibung
Tert-Butyl but-3-en-1-yl(methyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various industrial and scientific applications due to their unique chemical properties
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various biological targets, such as voltage-gated sodium channels and the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that carbamates, in general, can form carbamate esters by reacting with alcohols. This reaction could potentially modify the function of target proteins, leading to changes in their activity.
Biochemical Pathways
Related compounds have been used in the synthesis of biologically active natural products like indiacen a and indiacen b , suggesting that they may play a role in the biosynthesis of these compounds.
Pharmacokinetics
The compound’s polar structure suggests that it may have good solubility in polar solvents, which could potentially influence its bioavailability .
Result of Action
Related compounds have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl but-3-en-1-yl(methyl)carbamate typically involves the reaction of but-3-en-1-yl(methyl)amine with tert-butyl chloroformate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction proceeds through the formation of an intermediate carbamate ester, which is then purified to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using safer solvents, is often employed to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-Butyl but-3-en-1-yl(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives or other functional groups.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the carbamate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides, amines, or alcohols are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Oxidation reactions can yield carbamate derivatives, carboxylic acids, or aldehydes.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted carbamates or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl but-3-en-1-yl(methyl)carbamate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Methyl carbamate
Ethyl carbamate
Propyl carbamate
Butyl carbamate
Eigenschaften
IUPAC Name |
tert-butyl N-but-3-enyl-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-6-7-8-11(5)9(12)13-10(2,3)4/h6H,1,7-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYNQTOPYXEUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312728-28-2 | |
| Record name | tert-butyl N-(but-3-en-1-yl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B3382099.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B3382110.png)

![Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-](/img/structure/B3382125.png)






![2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3382164.png)
![Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate](/img/structure/B3382183.png)
